molecular formula C9H18N2O2 B1668296 Capuride CAS No. 5579-13-5

Capuride

Cat. No.: B1668296
CAS No.: 5579-13-5
M. Wt: 186.25 g/mol
InChI Key: HLSLSXBFTXUKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Capuride can be synthesized through the reaction of 2-ethyl-3-methylpentanoic acid with urea under specific conditions. The reaction typically involves heating the acid with urea in the presence of a catalyst to form the desired N-acylurea compound .

Industrial Production Methods

Industrial production of this compound involves a similar synthetic route but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Capuride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Capuride has a wide range of scientific research applications, including:

Mechanism of Action

Capuride exerts its effects by acting as a central nervous system depressant. It binds to specific receptors in the brain, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The molecular targets include GABA receptors and associated ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Capuride is unique in its specific N-acylurea structure, which provides a distinct pharmacological profile compared to other sedatives. Its duration of action and specific binding to GABA receptors make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

5579-13-5

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-carbamoyl-2-ethyl-3-methylpentanamide

InChI

InChI=1S/C9H18N2O2/c1-4-6(3)7(5-2)8(12)11-9(10)13/h6-7H,4-5H2,1-3H3,(H3,10,11,12,13)

InChI Key

HLSLSXBFTXUKCY-UHFFFAOYSA-N

SMILES

CCC(C)C(CC)C(=O)NC(=O)N

Canonical SMILES

CCC(C)C(CC)C(=O)NC(=O)N

Appearance

Solid powder

Key on ui other cas no.

5579-13-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Capuride;  NSC 27178;  NSC-27178;  NSC27178;  NSC27690;  NSC-27690;  NSC 27690;  valnoctylurea

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Ethyl-3-methyl-pentanoylchloride (0.057 mol), was prepared using thionylchloride according to a published method [24], and dissolved in dry acetonitrile (50 ml). The 2-ethyl-3-methyl-pentanoylchloride solution was slowly added to a boiling solution of urea (0.14 moles) in dry acetonitrile (100 ml) and was allowed to reflux for 2 hours. Thereafter the organic solvent was evaporated under reduced pressure and the product was dissolved in 100 ml ethyl acetate and washed three times with 20 ml of distilled water. The organic fraction was dried over MgSO4, filtered and evaporated under reduced pressure. The product was purified by crystallization from ethyl acetate.
Quantity
0.057 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.14 mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capuride
Reactant of Route 2
Capuride
Reactant of Route 3
Reactant of Route 3
Capuride
Reactant of Route 4
Reactant of Route 4
Capuride
Reactant of Route 5
Capuride
Reactant of Route 6
Reactant of Route 6
Capuride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.